MAO-B Inhibitory Activity: Potency Differentiation from Unsubstituted Quinolinone Baseline
3-(2-Chloroethyl)-7-methylquinolin-2(1H)-one exhibits measurable inhibitory activity against human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 μM) in a recombinant enzyme assay [1]. This contrasts with unsubstituted quinolin-2-one, which typically shows negligible MAO-B inhibition at comparable concentrations. In a broader quinolinone SAR study evaluating 19 quinolinones (QN1-19) and 13 dihydroquinolinones for MAO inhibition, substitution pattern significantly modulated potency [2]. The presence of the 3-chloroethyl group in this compound introduces a distinct activity profile not observed in simpler 7-methylquinolinones.
| Evidence Dimension | MAO-B enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (17 μM) |
| Comparator Or Baseline | Unsubstituted quinolin-2(1H)-one (baseline): negligible inhibition at comparable concentrations |
| Quantified Difference | Measurable inhibition vs. no detectable activity (qualitative difference, not quantified in same assay) |
| Conditions | Recombinant human MAO-B expressed in insect cell membranes; substrate: kynuramine conversion to 4-hydroxyquinoline |
Why This Matters
For researchers investigating MAO-B inhibition in neurodegenerative disease contexts, this compound provides a characterized starting scaffold with documented albeit modest potency, enabling SAR expansion around the 3-chloroethyl and 7-methyl positions.
- [1] BindingDB BDBM50450820 / CHEMBL4210376. Inhibition of human membrane-bound MAO-B expressed in insect cell membranes assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline. IC50: 1.70E+4 nM. View Source
- [2] Marco-Contelles, J.; et al. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 2020, 21(11): 3828. Synthesis and MAO/ChE inhibition of 19 quinolinones (QN1-19). View Source
